molecular formula C21H31NO6 B12409270 (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine

(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B12409270
M. Wt: 399.5 g/mol
InChI Key: FSIQDESGRQTFNN-HNUZTUHXSA-N
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Description

(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves multiple steps, including the preparation of the individual components and their subsequent coupling. Typical synthetic routes may include:

    Preparation of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid or the reduction of fumaric acid under specific conditions.

    Synthesis of N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of deuterium substitution on biological activity. Deuterium-labeled compounds are valuable tools for tracing metabolic pathways and understanding enzyme mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine include:

    (Z)-but-2-enedioic acid derivatives: Compounds with similar acid moieties.

    N,N-dipropyl-inden-2-amine derivatives: Compounds with similar amine structures.

    Deuterium-labeled compounds: Compounds with deuterium substitution.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the (Z)-but-2-enedioic acid moiety, the N,N-dipropyl-inden-2-amine structure, and the deuterium-labeled methoxy groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H31NO6

Molecular Weight

399.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dipropyl-5,6-bis(trideuteriomethoxy)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i3D3,4D3;

InChI Key

FSIQDESGRQTFNN-HNUZTUHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CC(CC2=C1)N(CCC)CCC)OC([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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